molecular formula C16H21N3O3 B8059032 tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B8059032
M. Wt: 303.36 g/mol
InChI Key: XBDXPAMKJVXXNM-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: is a spirocyclic compound that features a unique structural motif where an indoline and a pyrrolidine ring are fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions. For instance, it can react with acyl chlorides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Oxidized derivatives of the indoline ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used as a precursor in the synthesis of complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its spirocyclic structure is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-cancer or neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific combination of functional groups and its spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Properties

IUPAC Name

tert-butyl 5-amino-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDXPAMKJVXXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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